

# CAS number and chemical structure of Sorafenib-d4

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## Compound of Interest

Compound Name: Sorafenib-d4

Cat. No.: B12424595

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An In-depth Technical Guide to **Sorafenib-d4**

## Introduction

**Sorafenib-d4** is the deuterated analog of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid carcinoma.[1][2][3] As a stable isotope-labeled compound, **Sorafenib-d4** serves as an invaluable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of Sorafenib in biological matrices.[4] Its use ensures high accuracy and precision in pharmacokinetic and metabolic studies by compensating for matrix effects and variations during sample processing. This guide provides a comprehensive overview of **Sorafenib-d4**, including its chemical properties, synthesis, analytical methodologies, and its role in research, tailored for professionals in drug development and life sciences.

## Chemical Identity and Properties

**Sorafenib-d4** is structurally identical to Sorafenib, except that four hydrogen atoms on the phenoxy ring have been replaced with deuterium atoms. This substitution results in a higher molecular weight while maintaining nearly identical chemical properties, making it an ideal internal standard.

Table 1: Physicochemical Properties of **Sorafenib-d4**

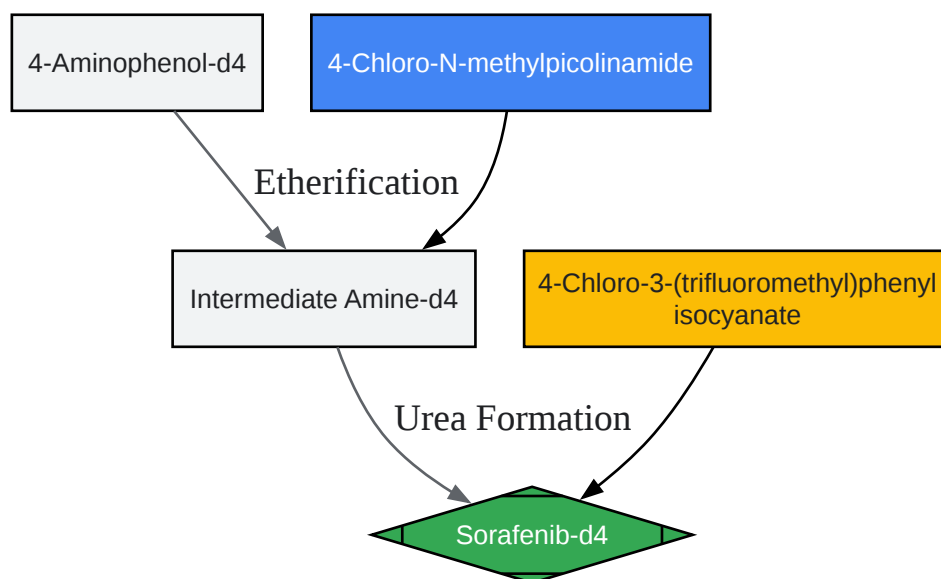
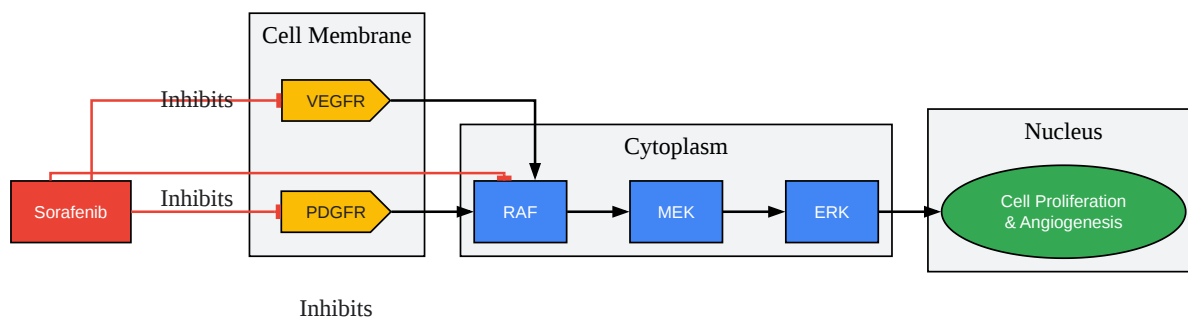
Property	Value	Reference
CAS Number	1207560-07-3	[1][4][5]
Molecular Formula	C <sub>21</sub> H <sub>12</sub> D <sub>4</sub> ClF <sub>3</sub> N <sub>4</sub> O <sub>3</sub>	[1][5]
Molecular Weight	468.85 g/mol	[1][5][6]
IUPAC Name	4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-N-methylpyridine-2-carboxamide	[1][7]
Synonyms	4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy-2,3,5,6-d <sub>4</sub> )-N-methylpicolinamide	[4][5]
Purity	≥95% by HPLC	[1]

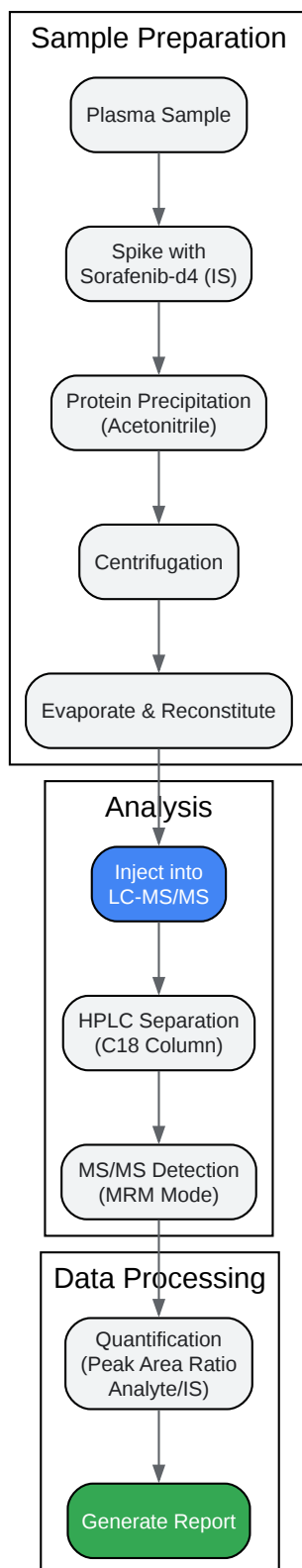
## Chemical Structure

## Role of Sorafenib and Mechanism of Action

Sorafenib functions by inhibiting multiple kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels).[2][8] It targets the RAF/MEK/ERK signaling pathway within tumor cells and also inhibits cell surface tyrosine kinase receptors like VEGFR and PDGFR, which are crucial for angiogenesis.[8][9] This dual mechanism of action allows Sorafenib to directly impede tumor growth and cut off its blood supply.[9]

Below is a diagram illustrating the signaling pathways targeted by Sorafenib.





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